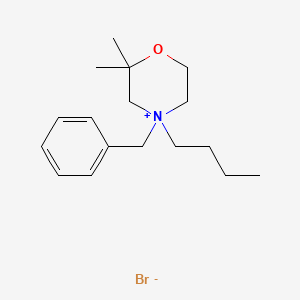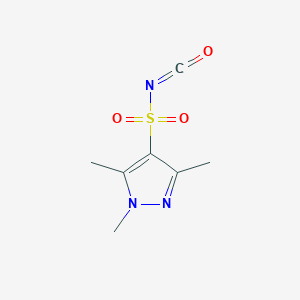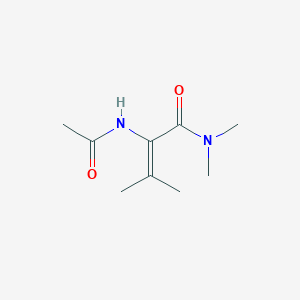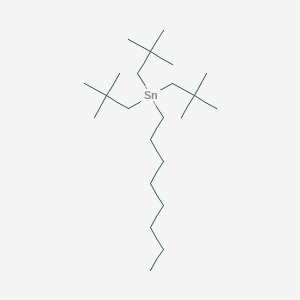
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring. This compound is characterized by its unique structure, which includes a benzyl group, a butyl group, and two methyl groups attached to the nitrogen atom of the morpholine ring. The bromide ion serves as the counterion to balance the positive charge on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide typically involves the quaternization of 4-benzyl-2,2-dimethylmorpholine with butyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different counterions.
Oxidation: The major products are benzaldehyde and benzoic acid.
Reduction: The major product is the corresponding amine.
Applications De Recherche Scientifique
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide has various applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane permeability and ion transport.
Industry: The compound is used in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide
- 4-Benzyl-4-butylmorpholin-4-ium bromide
- 4-Benzyl-4-ethyl-2,2-dimethylmorpholin-4-ium bromide
Uniqueness
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is unique due to its specific combination of substituents on the morpholine ring. The presence of both benzyl and butyl groups, along with two methyl groups, imparts distinct physicochemical properties to the compound. These properties make it particularly effective as a phase-transfer catalyst and in applications involving membrane interactions.
Propriétés
Numéro CAS |
90166-91-9 |
|---|---|
Formule moléculaire |
C17H28BrNO |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4-benzyl-4-butyl-2,2-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C17H28NO.BrH/c1-4-5-11-18(12-13-19-17(2,3)15-18)14-16-9-7-6-8-10-16;/h6-10H,4-5,11-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QPAPZTRJUZVGEG-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1(CCOC(C1)(C)C)CC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)

![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)


![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
